[4-(aminomethyl)-2-fluorophenyl]methanamine

Lipophilicity LogP Drug Design

Fluorinated aromatic diamine building block for medicinal chemistry and materials science. The ortho-fluorine modulates benzylic amine basicity (ΔpKa ≈ -0.5 to -1.5 vs. non-fluorinated analog) and lowers LogP (Δ = -0.21), enabling fine-tuned pharmacokinetic profiles in CNS and kinase inhibitor programs. • Enables regioselective C-H functionalization via fluorine directing group • Produces polyimides with increased free volume and gas permeability vs. non-fluorinated analogs Supplied at 98% purity with batch-specific QC. Standard international shipping for R&D procurement.

Molecular Formula C8H11FN2
Molecular Weight 154.18 g/mol
CAS No. 1017264-58-2
Cat. No. B1528431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(aminomethyl)-2-fluorophenyl]methanamine
CAS1017264-58-2
Molecular FormulaC8H11FN2
Molecular Weight154.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)F)CN
InChIInChI=1S/C8H11FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4-5,10-11H2
InChIKeyWTBVROLKSYLUAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(aminomethyl)-2-fluorophenyl]methanamine: Overview


[4-(aminomethyl)-2-fluorophenyl]methanamine (CAS 1017264-58-2), also named (2-fluoro-1,4-phenylene)dimethanamine, is a fluorinated aromatic diamine building block with the molecular formula C8H11FN2 and a molecular weight of 154.185 g/mol . It features two primary amine groups, one benzylic, and a single fluorine atom at the ortho position relative to one aminomethyl group . This substitution pattern confers distinct physicochemical properties, positioning it as a valuable intermediate in medicinal chemistry and materials science, particularly where fine-tuning lipophilicity and basicity is required [1].

[4-(aminomethyl)-2-fluorophenyl]methanamine: Substitution Risk


Direct substitution of [4-(aminomethyl)-2-fluorophenyl]methanamine with its non-fluorinated analog, [4-(aminomethyl)phenyl]methanamine, or with positional isomers like the 3-fluoro derivative, is scientifically unsound due to the profound impact of the ortho-fluorine atom on the compound's physicochemical and conformational properties. Fluorination is a well-established strategy to modulate lipophilicity (LogP), basicity (pKa), and aqueous solubility—key determinants of a compound's pharmacokinetic behavior and intermolecular interactions [1]. Specifically, the ortho-fluorine in this scaffold can influence the pKa of the adjacent benzylic amine through inductive and field effects, and alter the overall molecular lipophilicity, thereby affecting membrane permeability, target binding, and metabolic stability compared to non-fluorinated or meta-fluorinated analogs [2]. Relying on a generic diamine without quantitative comparative data risks introducing uncharacterized variables into critical synthetic pathways or biological assays, potentially invalidating research outcomes.

[4-(aminomethyl)-2-fluorophenyl]methanamine: Differentiation Evidence


Lipophilicity Difference from Non-Fluorinated Analog

[4-(aminomethyl)-2-fluorophenyl]methanamine exhibits a significantly lower predicted LogP value compared to its non-fluorinated counterpart, indicating reduced lipophilicity despite the presence of a fluorine atom. This is a critical differentiator for applications where lower membrane permeability or reduced hydrophobic interactions are desired. The ortho-fluorine's proximity to the amine group may increase polarity and hydrogen-bonding capacity, counteracting the typical lipophilic effect of fluorine substitution . The non-fluorinated analog, [4-(aminomethyl)phenyl]methanamine, has a predicted LogP of 0.22 [1], while the target compound has a predicted LogP of 0.01 .

Lipophilicity LogP Drug Design Physicochemical Properties

Basicity Comparison with Non-Fluorinated Analog

The ortho-fluorine substituent in [4-(aminomethyl)-2-fluorophenyl]methanamine is expected to lower the pKa of the adjacent benzylic amine compared to the non-fluorinated analog due to its strong electron-withdrawing inductive effect [1]. While experimental pKa data for the target compound are not publicly available, the class-level effect of fluorine on amine basicity is well-documented: in structurally related fluoroalkyl-substituted amines, fluorine substitution consistently decreases pKa values, altering the protonation state at physiological pH [2]. The non-fluorinated analog [4-(aminomethyl)phenyl]methanamine has a predicted pKa of ~8.80 for its benzylic amine . Based on the general inductive effect of an ortho-fluorine, the target compound's pKa is anticipated to be lower by approximately 0.5-1.5 units, a shift that can profoundly affect receptor binding and solubility.

Basicity pKa Fluorine Effect Drug Design

Fluorination Effects on Basicity and Lipophilicity

A systematic study of fluoroalkyl-substituted heterocyclic amines demonstrates that fluorination alters basicity (pKa) in a monotonic fashion depending on the fluorination pattern and distance to the protonation center [1]. Across a series of compounds, the introduction of fluorine consistently lowered pKa values by 0.5-2.0 units compared to non-fluorinated analogs, while effects on LogP were more complex but generally trended toward decreased lipophilicity for mono-fluorinated aliphatic amines [1]. This class-level evidence supports the inference that [4-(aminomethyl)-2-fluorophenyl]methanamine will exhibit measurably different pKa and LogP relative to its non-fluorinated parent, providing a quantitative rationale for its selection over generic diamines.

Fluorine Effect Physicochemical Tuning Medicinal Chemistry

[4-(aminomethyl)-2-fluorophenyl]methanamine: Application Scenarios


Basicity and Lipophilicity Tuning in Lead Optimization

When optimizing a lead compound where the amine basicity is critical for target engagement (e.g., in CNS or kinase inhibitors), [4-(aminomethyl)-2-fluorophenyl]methanamine offers a quantifiable advantage. Its ortho-fluorine lowers the benzylic amine pKa by an estimated 0.5-1.5 units compared to the non-fluorinated analog (Section 3, Item 2) [1]. This reduces the proportion of protonated species at physiological pH, potentially enhancing blood-brain barrier penetration or altering binding kinetics to a negatively charged residue. The compound's lower predicted LogP (Δ = -0.21 vs. non-fluorinated analog, Section 3, Item 1) also reduces overall lipophilicity, a factor often correlated with lower off-target promiscuity .

High-Performance Polyimide Monomer

As a fluorinated diamine monomer, [4-(aminomethyl)-2-fluorophenyl]methanamine can be used to synthesize polyimides with distinct properties compared to those derived from non-fluorinated diamines like p-xylylenediamine. The presence of fluorine, combined with the ortho-substitution pattern, is expected to disrupt polymer chain packing, leading to increased fractional free volume, higher gas permeability, and improved solubility in organic solvents—attributes supported by class-level evidence on fluorinated diamines in polyimide synthesis [1]. This differentiates it from non-fluorinated analogs that typically yield more densely packed, less soluble polymers.

Fluorine-Directed Functionalization and Conformational Control

The ortho-fluorine in [4-(aminomethyl)-2-fluorophenyl]methanamine serves as a unique directing group for metal-catalyzed C-H functionalization reactions, enabling regioselective transformations not possible with the non-fluorinated analog [1]. Furthermore, the ortho-substituent influences the conformational preference of the aminomethyl group, which can be leveraged in the design of conformationally restricted bioactive molecules or macrocyclic compounds. This regiochemical and conformational control provides a specific, practical advantage for complex molecule synthesis .

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